molecular formula C13H8FN B1475671 2-Fluoro-5-phenylethynylpyridine CAS No. 1598415-49-6

2-Fluoro-5-phenylethynylpyridine

Cat. No.: B1475671
CAS No.: 1598415-49-6
M. Wt: 197.21 g/mol
InChI Key: IZNFJBHDVQCEIS-UHFFFAOYSA-N
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Description

2-Fluoro-5-phenylethynylpyridine is a fluorinated and alkynylated pyridine derivative designed for research and development, particularly in medicinal chemistry and neuroscience. Its molecular structure, featuring a phenylethynyl group at the 5-position of a 2-fluoropyridine ring, makes it a valuable scaffold for constructing more complex molecules. This compound is of significant interest as a potential intermediate or precursor in the synthesis of allosteric modulators for metabotropic glutamate receptors (mGluRs), specifically the mGlu5 subtype. Research into structurally similar phenylethynyl-pyridine compounds, such as MPEP (2-Methyl-6-(phenylethynyl)-pyridine), has established this chemotype as a potent negative allosteric modulator (NAM) of the mGlu5 receptor . The mGlu5 receptor is a recognized drug target for numerous neurological and psychiatric disorders, including schizophrenia, fragile X syndrome, and anxiety . As a building block, this compound can be utilized in various cross-coupling reactions, following synthetic pathways analogous to those used for related compounds, such as the Suzuki reaction between a halopyridine and a boronic acid . The presence of the fluorine atom can influence the compound's electronic properties, metabolic stability, and binding affinity, allowing researchers to fine-tune the properties of resulting molecules. This product is intended for use in laboratory research and chemical synthesis only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-fluoro-5-(2-phenylethynyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN/c14-13-9-8-12(10-15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNFJBHDVQCEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 2-Fluoro-5-methylpyridine to 2-Fluoro-5-pyridinecarboxylic Acid

  • Starting from 2-fluoro-5-methylpyridine, oxidation is performed using potassium permanganate (KMnO4) or sodium permanganate (NaMnO4) in aqueous medium.
  • The reaction is typically carried out under heating with mechanical stirring.
  • Addition of a base such as sodium hydroxide or potassium hydroxide (1.0–1.3 equivalents relative to the methylpyridine) enhances conversion efficiency.
  • The molar ratio of oxidant to 2-fluoro-5-methylpyridine is optimally maintained between 2:1 and 4:1 to achieve high conversion.

Acyl Chlorination to 2-Fluoro-5-formyl Chloropyridine

  • The 2-fluoro-5-pyridinecarboxylic acid intermediate is reacted with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) in chlorinated solvents such as dichloromethane, chloroform, or 1,2-dichloroethane.
  • Reaction conditions involve refluxing followed by solvent removal under reduced pressure.
  • Subsequent addition of an alkane solvent (e.g., n-pentane, n-hexane, cyclohexane, or n-heptane), cooling, and filtration yield a solution of 2-fluoro-5-formyl chloropyridine.
  • Final purification via reduced pressure distillation at 90–94 °C under 15 mm Hg yields a high-purity product (>99% purity).

Table 1: Key Parameters for Preparation of 2-Fluoro-5-formyl Chloropyridine

Step Reagents/Conditions Notes
Oxidation 2-fluoro-5-methylpyridine, KMnO4/NaMnO4, NaOH/KOH (1–1.3 eq) Molar ratio oxidant:substrate 2–4:1; aqueous medium, heating
Acyl Chlorination Thionyl chloride or oxalyl chloride, chlorinated solvent, reflux Equivalent ratio 1–2.5:1 (acid chloride:acid)
Purification Alkane solvent addition, cooling, filtration, reduced pressure distillation Distillation at 90–94 °C/15 mm Hg

Introduction of Phenylethynyl Group via Sonogashira Coupling

The phenylethynyl substituent is typically introduced by palladium-catalyzed Sonogashira cross-coupling, which couples an aryl or heteroaryl halide with a terminal alkyne.

General Procedure

  • The 2-fluoro-5-halopyridine (usually bromide or iodide) serves as the electrophilic coupling partner.
  • Phenylacetylene is used as the terminal alkyne.
  • Catalysts: Pd(PPh3)2Cl2 or Pd(PPh3)4, often with copper(I) iodide as co-catalyst.
  • Base: Triethylamine or diisopropylamine.
  • Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
  • Reaction temperature: Typically 60–100 °C.
  • Reaction time: Several hours until completion monitored by TLC or HPLC.

Reaction Considerations

  • The presence of the fluorine atom on the pyridine ring can influence reactivity and regioselectivity.
  • Optimizing catalyst loading and base choice is essential to minimize side reactions such as homocoupling of alkynes.
  • Purification is usually achieved by column chromatography or recrystallization.

Representative Research Findings

A study involving radiosynthesis of fluorinated pyridine derivatives highlighted the use of nucleophilic fluorination and subsequent coupling reactions to prepare fluorinated heterocycles with alkyne substituents. Although focused on radiolabeled compounds, the synthetic principles are applicable to cold (non-radioactive) analogues such as this compound.

Summary of Preparation Methodology

Stage Reaction Type Reagents/Conditions Outcome/Notes
1. Oxidation Oxidation KMnO4 or NaMnO4, NaOH/KOH, aqueous, heat Conversion of 2-fluoro-5-methylpyridine to acid
2. Acyl Chlorination Acyl Chloride formation Thionyl chloride or oxalyl chloride, chlorinated solvent, reflux Formation of 2-fluoro-5-formyl chloropyridine
3. Halogenation (if needed) Halogenation Halogen source (Br2, I2) Preparation of 2-fluoro-5-halopyridine for coupling
4. Sonogashira Coupling Pd-catalyzed coupling Pd catalyst, CuI, base, phenylacetylene, solvent, heat Introduction of phenylethynyl group at 5-position

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-phenylethynylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while addition reactions can produce halogenated or hydrogenated derivatives .

Scientific Research Applications

2-Fluoro-5-phenylethynylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-phenylethynylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and activity. The phenylethynyl group can also play a role in the compound’s overall biological activity by interacting with hydrophobic pockets in the target molecules .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Electronic Comparisons

2-Fluoro-5-(4-fluorophenyl)pyridine ()
  • Structure : Fluorine at 2-position; 4-fluorophenyl group at 5-position.
  • Key Differences : Replaces the ethynyl linker with a direct phenyl ring. The additional fluorine on the phenyl group increases electron-withdrawing effects.
  • The 4-fluorophenyl substituent may enhance lipophilicity and influence binding affinity in biological targets .
2-Fluoro-4-methyl-5-nitropyridine ()
  • Structure : Fluorine at 2-position, nitro group at 5-position, methyl at 4-position.
  • Key Differences: Nitro group is strongly electron-withdrawing, making the pyridine ring more electron-deficient.
  • Implications : Higher reactivity in nucleophilic substitution reactions compared to the ethynyl-substituted compound. The nitro group may reduce stability under reducing conditions .
5-(2-Fluorophenyl)-2-hydroxynicotinic acid ()
  • Structure : Fluorophenyl at 5-position, hydroxyl and carboxylic acid groups at 2- and 3-positions.
  • Key Differences : Polar functional groups (hydroxyl, carboxylic acid) drastically increase water solubility but decrease logP.
  • Implications : Suitable for applications requiring aqueous solubility, such as pharmaceutical formulations, but less ideal for lipid membrane penetration .

Physicochemical Properties

Compound Molecular Weight Key Substituents logP (Predicted) Solubility
2-Fluoro-5-phenylethynylpyridine 213.2 g/mol F, phenylethynyl ~2.5 Low (organic solvents)
2-Fluoro-5-(4-fluorophenyl)pyridine 207.2 g/mol F, 4-fluorophenyl ~2.8 Moderate (DMSO)
5-(2-Fluorophenyl)-2-hydroxynicotinic acid 237.2 g/mol F, hydroxyl, carboxylic acid ~1.2 High (aqueous)

Note: logP values estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-phenylethynylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling between 2-fluoro-5-halopyridine (e.g., bromo or iodo derivatives) and phenylacetylene under palladium catalysis. Key variables include:

  • Catalyst system : Pd(PPh₃)₂Cl₂ with CuI co-catalyst in amine solvents (e.g., triethylamine) .
  • Temperature : Optimal yields (~70–80%) are achieved at 60–80°C; higher temperatures may promote side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Monitor purity via TLC or HPLC.
    • Validation : Cross-check intermediates using 1H NMR^{1}\text{H NMR} (e.g., fluoro-pyridine protons at δ 8.2–8.5 ppm) and 19F NMR^{19}\text{F NMR} (δ -110 to -120 ppm) .

Q. How should researchers safely handle this compound given limited toxicity data?

  • Methodological Answer : Adopt precautionary measures as per safety data sheets (SDS) for structurally similar pyridine derivatives:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and fume hood use .
  • Exposure Mitigation : Avoid inhalation (use N95 masks if ventilation is inadequate) and skin contact (wash immediately with soap/water) .
  • Waste Disposal : Collect organic waste in sealed containers; consult institutional guidelines for halogenated compound disposal .
    • Note : No chronic toxicity data exists; assume acute hazards analogous to fluoropyridines (e.g., irritancy) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Prioritize:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F NMR^{19}\text{F NMR} to confirm substitution patterns and phenylacetylene integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺ ~242.08 Da).
  • IR Spectroscopy : C≡C stretch (~2100 cm⁻¹) and aromatic C-F vibrations (~1200–1250 cm⁻¹) .
    • Data Interpretation : Compare with literature spectra of analogous compounds (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for target binding studies?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinases). Parameterize fluorine and ethynyl groups for accurate van der Waals radii .
  • DFT Calculations : Compute electrostatic potential maps (e.g., Gaussian 16) to identify electrophilic regions for functionalization .
  • SAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on pyridine) with binding affinity data .

Q. How should researchers address contradictions in reactivity data during functionalization of this compound?

  • Methodological Answer :

  • Controlled Replicates : Repeat experiments under inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference .
  • In Situ Monitoring : Use HPLC or LC-MS to track intermediate formation (e.g., dehalogenation byproducts).
  • Alternative Pathways : Test palladium-free conditions (e.g., Cu-mediated couplings) if catalyst poisoning is suspected .
    • Case Study : If fluoropyridine ring undergoes unexpected substitution, compare with analogous chloro derivatives to isolate electronic vs. steric effects .

Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Assay Design : Use fluorescence-based or radiometric assays (e.g., kinase activity) with positive/negative controls.
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM; calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
  • Counter-Screens : Assess selectivity against related enzymes (e.g., PDEs) to rule out off-target effects .
    • Troubleshooting : If activity is absent, verify compound stability in assay buffer (pH 7.4, 37°C) via LC-MS .

Safety and Compliance

Q. What institutional protocols apply to storage and disposal of this compound?

  • Methodological Answer :

  • Storage : Keep in amber vials at 2–8°C under inert gas (argon) to prevent degradation .
  • Documentation : Maintain SDS and institutional hazard logs; label containers with CAS# 315180-15-5 .
  • Disposal : Engage certified waste management services for halogenated organics; avoid aqueous discharge .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-5-phenylethynylpyridine
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2-Fluoro-5-phenylethynylpyridine

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